molecular formula C13H8ClNO2S2 B2877154 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile CAS No. 565216-92-4

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile

Cat. No.: B2877154
CAS No.: 565216-92-4
M. Wt: 309.78
InChI Key: ZYOKZRRZBHAMJD-MDWZMJQESA-N
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Description

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile is a synthetic chemical compound featuring a sulfonyl group bridge connecting a 4-chlorophenyl ring and a prop-2-enenitrile chain that is further substituted with a 2-thienyl group. The "2E" notation specifies the stereochemistry of the double bond in the prop-2-enenitrile core, indicating the trans (E) configuration, which can influence the compound's three-dimensional structure and reactivity . Compounds with sulfonyl and nitrile functional groups are of significant interest in various research fields. The presence of the thienyl moiety is a key structural feature, as heterocyclic compounds like thiophene are often investigated for their electronic properties and potential in materials science . This combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules and for exploration in areas such as organic electronics and the development of novel pharmaceutical agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2S2/c14-10-3-5-12(6-4-10)19(16,17)13(9-15)8-11-2-1-7-18-11/h1-8H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOKZRRZBHAMJD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a 4-chlorophenyl sulfonyl group and a 2-thienyl substituent, contributing to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClNO2SC_{13}H_{10}ClNO_2S, indicating the presence of various elements that enable its biological interactions. The structural complexity allows for multiple mechanisms of action, making it a subject of interest in drug discovery.

PropertyValue
Molecular FormulaC13H10ClNO2S
Molecular Weight309.78 g/mol
IUPAC Name(E)-2-(4-chlorophenyl)sulfonyl-3-thiophen-2-ylprop-2-enenitrile

Biological Activity

Research has demonstrated that This compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigations in oncology.
  • Antimicrobial Effects : The presence of the sulfonamide group is often associated with antimicrobial properties, indicating that this compound may possess similar effects.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Binding : Molecular docking studies indicate that the compound can bind to specific proteins involved in disease pathways, potentially inhibiting their functions.
  • Nucleic Acid Interactions : Investigations into how the compound interacts with nucleic acids reveal possible mechanisms for its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research conducted on cell lines has shown that This compound can reduce cell viability in cancer models by inducing apoptosis, suggesting its potential as an anticancer agent.
  • Animal Models : In vivo studies have demonstrated significant reductions in tumor size when administered to animal models, supporting its therapeutic potential.
  • Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the functional groups can enhance or diminish biological activity, allowing for optimization of the compound's efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-ChlorobenzenesulfonamideContains a chlorobenzene and sulfonamide groupAntimicrobial
Thienopyridine DerivativesContains thienyl and nitrogen heterocyclesAntiplatelet activity
1,3-Thiazole DerivativesContains nitrogen and sulfur in a five-membered ringAntimicrobial and anti-inflammatory

The distinct combination of functional groups in This compound may confer unique biological activities not observed in these similar compounds.

Scientific Research Applications

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile is a research compound with the molecular formula C13H8ClNO2S2C_{13}H_8ClNO_2S_2 and a molecular weight of 309.78. It has a purity of around 95% and is also known as 2-((4-CHLOROPHENYL)SULFONYL)-3-(2-THIENYL)PROP-2-ENENITRILE . Other names include 2-[(4-CHLOROPHENYL)SULFONYL]-3-(2-THIENYL)ACRYLONITRILE and 2-Propenenitrile, 2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)- .

While the provided search results do not offer detailed case studies or comprehensive data tables specifically focusing on the applications of this compound, they do provide some context regarding its potential use in chemical synthesis and related research areas.

Here's what can be gathered from the search results:

  • General Research Use: this compound is a useful research compound suitable for many research applications.
  • Synthesis of Isoxazolines: Nitrile oxides are employed in synthetic procedures for creating 3,5-disubstituted isoxazolines .
  • Building Blocks for Molecular Systems: The SF5SF_5 moiety can be found in molecular systems influencing physical, chemical, and biological behavior and are synthesized through 1,3-DP cycloaddition of in situ-generated RCNO to dipolarophile bearing terminal SF5SF_5 group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The following compounds share core structural motifs with the target molecule, differing in substituents or functional groups (Table 1):

Table 1: Structural Comparison of Key Analogues
Compound Name (CAS) Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target (565216-92-4) 4-ClPh-SO₂, 2-thienyl C₁₃H₉ClN₂O₂S₂ 324.81 Reference compound
882283-26-3 () 4-ClPh-SO₂, pyrimidin-2-ylamino C₁₃H₁₀ClN₃O₂S 315.76 Pyrimidine amino replaces thienyl; reduced sulfur content
1025617-82-6 () 4-ClPh-SO₂, pyridyloxy-CF₃ C₂₁H₁₂Cl₂F₃N₃O₃S 514.30 Trifluoromethyl and pyridyloxy groups; higher molecular weight
1025214-96-3 () 4-BrPh-SO₂, furan-piperazinyl C₁₈H₁₆BrN₃O₄S 450.31 Bromine replaces chlorine; furan-carbonyl-piperazine addition
87736-73-0 () Benzoyl, 2-thienyl C₁₄H₉NO₂S 263.29 Benzoyl replaces sulfonyl; no chlorine

Key Observations :

  • Electron-Withdrawing Groups : The sulfonyl group in the target and compounds enhances reactivity toward nucleophilic attack, unlike the benzoyl group in .
  • Heterocyclic Modifications : Pyrimidine () and pyridyloxy () substituents introduce additional hydrogen-bonding sites, which may improve target selectivity in biological systems .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound (CAS) LogP (Predicted) Solubility (mg/mL) pKa (Predicted)
565216-92-4 3.2 0.12 -2.1
338403-12-6 () 4.1 0.08 -2.85
92686-29-8 () 2.8 0.15 8.2 (basic amino group)

Analysis :

  • Lipophilicity : The target compound’s LogP (3.2) suggests moderate membrane permeability, lower than ’s dichlorophenyl derivative (LogP 4.1) due to reduced halogen content .
  • Solubility: The sulfonyl group in the target enhances aqueous solubility compared to non-sulfonated analogues like .
  • Acidity/Basicity: The nitrile and sulfonyl groups render the target acidic (pKa ≈ -2.1), whereas dimethylamino substituents () introduce basicity (pKa 8.2) .

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